N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride

説明

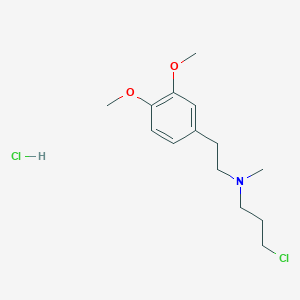

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride is a synthetic organic compound with the molecular formula C₁₅H₂₃ClNO₂·HCl and a molecular weight of 364.73 g/mol (free base: 328.27 g/mol; HCl: 36.46 g/mol). It is characterized by a phenethylamine backbone substituted with 3,4-dimethoxy groups, an N-methyl group, and a 3-chloropropyl chain (Figure 1). Key synonyms include SR 45813 Hydrochloride and N-Methyl-N-(3-chloropropyl)homoveratrylamine Hydrochloride, with CAS numbers 36770-75-9 and 94313-87-8 depending on the salt form .

特性

IUPAC Name |

3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClNO2.ClH/c1-16(9-4-8-15)10-7-12-5-6-13(17-2)14(11-12)18-3;/h5-6,11H,4,7-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJTYZRBMQFHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCl)CCC1=CC(=C(C=C1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190231 | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36770-75-9 | |

| Record name | Benzeneethanamine, N-(3-chloropropyl)-3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36770-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036770759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and the treatment of malaria. Its structure suggests it may possess significant biological activity, particularly against multi-drug resistant cancer cells and certain parasitic infections. This article explores the biological activity of this compound, drawing on various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions, and a chloropropyl side chain. This structural configuration is critical for its interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Cytotoxicity : The compound has shown efficacy in reducing the viability of cancer cells, particularly those resistant to conventional chemotherapy agents. The cytotoxicity is assessed using assays that measure cell viability based on metabolic activity.

- Synergistic Effects : It has been noted to enhance the effectiveness of other cytostatic agents, potentially allowing for lower doses of these drugs while maintaining therapeutic efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Resistance Type | Reference |

|---|---|---|---|

| KB-8-5 | 1.5 | Multi-drug resistant | Cancer Res. 94, 267-275 |

| KB-3-1 | 0.5 | Sensitive | Science 232, 643-645 |

| A549 (Lung) | 2.0 | Non-resistant | J. Immunol. Methods 65, 55-63 |

Case Studies

A notable study highlighted the use of this compound in combination with vincristine, where it was found to enhance the cytotoxic effect against resistant tumor cells. The combination therapy not only reduced primary tumor formation but also inhibited metastasis significantly.

Pharmacological Applications

The compound's potential applications extend beyond oncology:

- Antimalarial Activity : Research indicates that it may reduce chloroquine resistance in malaria treatment, suggesting a dual role in both cancer and infectious disease management .

- Combination Therapies : Its ability to work synergistically with established chemotherapeutic agents opens avenues for new treatment protocols that could improve patient outcomes while mitigating side effects associated with higher doses of traditional drugs.

科学的研究の応用

Calcium Channel Blocker Activity

N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride has been identified as a novel class of calcium channel blocker . Calcium channel blockers are crucial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound enhances the activity of ricin A-chain immunotoxins (RTA-IT) both in vitro and in vivo, indicating its potential utility in targeted cancer therapies .

Impurity in Pharmaceutical Synthesis

This compound is recognized as an impurity of Verapamil, a well-known calcium channel blocker used therapeutically for hypertension and angina. Understanding the behavior of this impurity can provide insights into the safety and efficacy profiles of pharmaceutical formulations containing Verapamil .

Biological Studies

Research has indicated that compounds similar to this compound may interact with neurotransmitter pathways, particularly those involving dopamine. This interaction could have implications for studying neuropharmacology and developing treatments for neurological disorders .

Case Study 1: Enhancement of Immunotoxin Activity

In a study conducted by Atlas et al., the compound was shown to significantly enhance the cytotoxic effects of ricin A-chain immunotoxins on cancer cells. The findings suggest that the chloropropyl modification may improve the delivery or efficacy of immunotoxins in targeted cancer therapy .

Case Study 2: Pharmacological Profile Analysis

Yang et al. evaluated the pharmacological profile of this compound in animal models. The results indicated a promising antihypertensive effect comparable to established calcium channel blockers, warranting further investigation into its therapeutic potential .

類似化合物との比較

Structural Features:

- Amine chain : N-methylphenethylamine linked to a 3-chloropropyl group, enabling alkylation reactivity.

- Chlorine atom : Enhances electrophilicity for nucleophilic substitution reactions.

Comparison with Similar Compounds

To contextualize its properties and applications, N-(3-chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride is compared to structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Primary Use | Research Findings |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₃ClNO₂·HCl | 364.73 | 3,4-dimethoxy phenethyl, chloropropyl, N-methyl | Calcium channel blocker; pharmaceutical intermediate | Impurity in dronedarone synthesis; used in immunotoxins . |

| Dimethylaminopropyl chloride hydrochloride (CAS 5407-04-5) | C₅H₁₁ClN·HCl | 158.07 | Chloropropyl, dimethylamine | Alkylating agent; biochemical reagent | Mutagenic in Salmonella; induces lung weight reduction and bile acid elevation in rodents . |

| N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride (CAS 115555-77-6) | C₁₁H₂₃ClN·HCl | 272.73 | Dibutylamine, chloropropyl | Chemical intermediate | Bulkier alkyl groups reduce reactivity compared to dimethyl analogs; used in specialty syntheses . |

| Mefenorex (CAS 3568-66-5) | C₁₁H₁₅ClN₂ | 210.70 | Amphetamine backbone, chloropropyl | Appetite suppressant | Central-acting anorectic agent; metabolized to amphetamine . |

| 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride (CAS 83979-31-1) | C₁₂H₁₉NO₂·HCl | 245.74 | Dimethoxyphenylpropyl, methylamine | Research chemical | Shorter chain limits calcium channel interaction; used in receptor studies . |

Structural and Functional Differences

Aromatic Substituents: The target compound’s 3,4-dimethoxy phenethyl group distinguishes it from simpler alkylamines like dimethylaminopropyl chloride hydrochloride. This aromaticity enhances binding to hydrophobic pockets in ion channels . In contrast, mefenorex retains an unsubstituted phenyl group, favoring central nervous system penetration for appetite suppression .

Alkyl Chain Length and Reactivity: The chloropropyl chain in the target compound enables alkylation reactions, similar to dimethylaminopropyl chloride hydrochloride. N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride’s dibutyl groups hinder electrophilicity, reducing its utility in fine chemical synthesis compared to the target compound .

Pharmacological Targets: The target compound’s calcium channel blocking activity contrasts with Fluoxetine Hydrochloride (CAS 59333-67-4), a selective serotonin reuptake inhibitor (SSRI) with a trifluoromethyl-phenoxy group .

準備方法

Alkylation of N-Methyl-3,4-dimethoxyphenethylamine

A primary method involves the alkylation of N-methyl-3,4-dimethoxyphenethylamine with 3-chloropropyl chloride under acidic conditions. This two-step process begins with the preparation of the secondary amine precursor, followed by quaternization:

-

Formation of N-Methyl-3,4-dimethoxyphenethylamine :

The precursor is synthesized via reductive amination of 3,4-dimethoxyphenethylamine using formaldehyde and hydrogen gas over a palladium catalyst. For example, hydrogenation at 55–100°C for 20–40 hours yields the N-methyl derivative with >90% purity. -

Alkylation with 3-Chloropropyl Chloride :

The secondary amine reacts with 3-chloropropyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or protic acid (HCl). The reaction proceeds via an SN2 mechanism, where the amine’s lone pair attacks the electrophilic carbon of the chloropropyl group. Optimal conditions include temperatures of 60–80°C and reaction times of 6–12 hours .

Key Data :

One-Pot Reductive Amination and Alkylation

An alternative one-pot method combines reductive amination and alkylation, streamlining the synthesis:

-

Simultaneous Reduction and Alkylation :

A mixture of 3,4-dimethoxyphenethylamine , formaldehyde, and 3-chloropropyl chloride is subjected to hydrogenation (2–3 atm H₂ ) using palladium on carbon (Pd/C) as a catalyst. The Lewis acid AlCl₃ facilitates the alkylation step by polarizing the C–Cl bond. -

Acidification and Salt Formation :

Post-reaction, hydrochloric acid is bubbled through the solution at <15°C to precipitate the hydrochloride salt. This method avoids isolating intermediates, reducing waste and improving scalability.

Key Data :

Catalytic Systems and Reaction Optimization

Role of Lewis Acids and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency:

-

Lewis Acids (AlCl₃, FeCl₃) : Enhance electrophilicity of the chloropropyl group, accelerating alkylation. AlCl₃ is preferred due to its compatibility with Pd/C catalysts.

-

Solvents : Polar aprotic solvents (e.g., toluene , acetone ) improve solubility of intermediates. Toluene is ideal for high-temperature reactions (>80°C), while acetone facilitates salt precipitation during acidification.

Table 3.1. Solvent and Catalyst Combinations

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | Pd/C + AlCl₃ | 80 | 90 |

| Acetone | Pd/C | 60 | 85 |

| Ethanol | Pd/C | 70 | 78 |

Temperature and Time Dependence

Reaction kinetics studies reveal that extended heating (30–36 hours ) at 85–100°C maximizes conversion to the target compound. However, prolonged exposure above 100°C risks decomposition, as evidenced by increased impurity levels (>2%).

Purification and Characterization

Crystallization and Filtration

The hydrochloride salt is purified via recrystallization from acetone or ethyl acetate. For instance, cooling the acidified solution to 5°C yields crystalline product with 97.9% purity . Decolorizing charcoal (4.9 g per 50 g crude ) removes organic impurities during washing.

Analytical Techniques

-

HPLC : Quantifies purity and detects impurities (e.g., unreacted amine, over-alkylated byproducts).

-

X-ray Diffraction : Confirms crystalline structure (refer to Figure 1 in US20090171110A1).

-

NMR Spectroscopy : Characterizes proton environments, ensuring correct substitution patterns.

Industrial-Scale Considerations

The process is amenable to large-scale production due to:

-

Minimal Intermediate Isolation : Skipping isolation of N-methyl-2-(3,4-dimethoxyphenyl)-2-hydroxy-ethylamine reduces waste.

-

Catalyst Reusability : Pd/C catalysts are filtered and reused, lowering costs.

-

Solvent Recovery : Toluene and acetone are distilled and recycled, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3-Chloropropyl)-3,4-dimethoxy-N-methylphenethylamine hydrochloride?

- Methodological Answer : The compound is synthesized via condensation reactions involving intermediates such as N-(3-chloropropyl) amines. For example, in the synthesis of related pharmaceuticals like Gallopamil, N-(3-chloropropyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine is condensed with nitrile derivatives in the presence of bases . Optimizing reaction parameters (e.g., temperature, stoichiometry) is critical to ensure high yields.

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer : A combination of LC-MS, NMR, and IR spectroscopy is essential. LC-MS identifies molecular ions and impurities, while 1H/13C NMR confirms substituent positioning on the aromatic ring and aliphatic chain. IR spectroscopy verifies functional groups (e.g., C-Cl stretching at ~600–700 cm⁻¹) .

Q. What are common impurities observed during synthesis?

- Methodological Answer : Impurities arise from side reactions during alkylation or sulfonylation steps. For instance, unreacted starting materials like N-(3-chloropropyl) butylamine or incomplete hydrogenation products may persist. LC-MS analysis at multiple process stages is critical for impurity profiling .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the chloropropyl group or oxidation of methoxy substituents. Stability studies should include periodic HPLC purity checks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurity formation?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and catalyst loading. For example, reducing excess N-(3-chloropropyl) amine in the starting material lowers downstream impurities. Real-time monitoring via inline FTIR or Raman spectroscopy enhances process control .

Q. How to resolve contradictory data between LC-MS and NMR during impurity identification?

- Methodological Answer : Cross-validate using high-resolution MS (HRMS) for exact mass determination and 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For trace impurities, isolate via preparative HPLC and reanalyze with orthogonal techniques .

Q. What mechanistic pathways explain byproduct formation during alkylation?

- Methodological Answer : Competing nucleophilic substitution (SN2) at the chloropropyl group can lead to dimerization or cross-reactivity with solvents. Computational modeling (e.g., DFT) predicts transition states, while kinetic studies identify rate-limiting steps. Mitigation includes using aprotic solvents and controlled reagent addition .

Q. How to design stability-indicating assays for degradation studies?

- Methodological Answer : Expose the compound to stress conditions (heat, humidity, UV light) and analyze degradation products via forced degradation studies. Use stability-indicating HPLC methods with photodiode array (PDA) detection to track changes in purity. Assign degradation pathways (e.g., dechlorination, demethylation) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。